N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine
Description
Properties
Molecular Formula |
C10H8F6N2O |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)6-1-5(8(17)4-18-19)2-7(3-6)10(14,15)16/h1-4,8,19H,17H2 |
InChI Key |
DIQCUSJNWHOORW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C=NO)N |
Origin of Product |
United States |
Preparation Methods
Diazotization of 3,5-Bis(trifluoromethyl)aniline
The initial stage involves converting 3,5-bis(trifluoromethyl)aniline to a diazonium salt. In a reactor, the aniline derivative reacts with sodium nitrite () in sulfuric acid () at 0–2°C to form a stable diazo intermediate. Sulfamic acid is added to eliminate excess nitrous oxides, ensuring safety and minimizing side reactions.
Critical Parameters :
Coupling with Acetaldoxime
The diazo solution is coupled with acetaldoxime in a copper(II) sulfate-catalyzed reaction. Acetaldoxime is added incrementally to maintain a pH of 2–3.5, optimizing the formation of the ethylidene hydroxylamine intermediate.
Optimization :
Grignard Reagent-Mediated Synthesis
Formation of Trifluoromethylphenyl Grignard Reagent
An alternative route employs a Grignard reagent synthesized from 3,5-bis(trifluoromethyl)halobenzene and magnesium in tetrahydrofuran (THF). Iodine or ethylene dibromide catalyzes the reaction, producing a meta-dominated isomer mixture (96:3:1 meta:para:ortho).
Ketene Addition and Hydroxylamine Condensation
The Grignard reagent reacts with ketene in the presence of a transition metal catalyst (e.g., iron acetylacetonate) to form a trifluoromethyl acetophenone intermediate. Subsequent oximation with hydroxylamine hydrochloride at 40–45°C yields the target compound.
Yield : 80–85% after cyclopentane recrystallization.
Hydrolysis and Purification
Hydrolysis of Oxime Intermediate
Crude oxime derivatives undergo hydrolysis in 30% hydrochloric acid at 90–95°C for 5–6 hours. This step cleaves the oxime to the corresponding ketone, which is then purified via distillation.
Conditions :
Alkali Washing and Solvent Extraction
The organic layer is washed with 3–7% sodium hydroxide to remove acidic impurities. Dichloromethane extraction followed by solvent evaporation isolates the final product.
Comparative Analysis of Methods
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in certain cases .
Mechanism of Action
The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways. It may interact with specific enzymes or receptors involved in tumor growth and survival .
Drug Development
The compound's unique trifluoromethyl group enhances its metabolic stability and bioavailability, making it a candidate for further development as a therapeutic agent in oncology. Its structure allows for modifications that can improve efficacy and reduce side effects .
Material Science
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced thermal and chemical resistance. The incorporation of trifluoromethyl groups is known to improve the mechanical properties of polymers, making them suitable for high-performance applications .
Coatings and Adhesives
Due to its chemical stability and resistance to solvents, this compound can be used in formulating coatings and adhesives that require durability under harsh conditions. Research has shown that such compounds can enhance adhesion properties while maintaining flexibility .
Environmental Science
Pollutant Degradation
The compound has potential applications in environmental remediation, particularly in the degradation of pollutants. Studies suggest that hydroxylamine derivatives can facilitate the reduction of nitro compounds and other environmental contaminants through redox reactions.
Sensing Applications
this compound can also be explored as a sensing agent for detecting heavy metals or other toxic substances in water due to its ability to form stable complexes with metal ions.
Data Tables
| Application Area | Specific Use | Effectiveness |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | >85% growth inhibition in cell lines |
| Material Science | Polymer synthesis | Enhanced thermal stability |
| Environmental Science | Pollutant degradation | Effective in reducing nitro compounds |
Case Studies
- Anticancer Research
- Polymer Development
-
Environmental Remediation
- An investigation into the use of hydroxylamine derivatives for pollutant degradation illustrated their effectiveness in laboratory settings, showing promise for future applications in real-world environmental cleanup efforts.
Mechanism of Action
The mechanism of action of N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
a. Hydrazine Derivatives N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines () share structural similarities with the target compound, particularly in the ethylidene backbone and halogenated/trifluoromethylated aromatic ring. However, the hydrazine group (-NH-NH-) differs from hydroxylamine (-NHOH) in basicity and reactivity. Hydrazines are more nucleophilic and prone to condensation reactions, as seen in their synthesis via acid-catalyzed condensation with acetophenones . In contrast, hydroxylamine derivatives may participate in redox reactions or serve as ligands in coordination chemistry due to the -NHOH group’s dual nucleophilic and oxidizing character.
b. Thiourea Derivatives N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride () retains the 3,5-bis(trifluoromethyl)phenyl group but replaces hydroxylamine with a thiourea (-NH-CS-NH-) moiety. Thioureas exhibit strong hydrogen-bonding capacity, influencing solubility and biological activity. The target compound’s hydroxylamine group likely offers distinct reactivity, such as participation in Beckmann rearrangements or nitroxide radical formation, which thioureas cannot replicate .
Stereochemical and Electronic Properties
a. Enantiomeric Amines Compounds like (+)- and (−)-N-((3,5-bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methyl)propan-2-amine () highlight the importance of chirality in trifluoromethylated systems. These enantiomers exhibit high optical purity (up to 99.2% ee) and are characterized via X-ray crystallography, a method applicable to the target compound if stereocenters exist.
b. Triazine-Based Hydroxylamines
N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine () shares the hydroxylamine functional group but incorporates a triazine ring instead of a phenyl system. Triazines are electron-deficient heterocycles common in herbicides, suggesting divergent applications compared to the target compound’s aromatic system. The trichloromethyl groups in this analog may increase electrophilicity, whereas the target’s trifluoromethyl groups improve lipophilicity and metabolic stability .
Data Table: Key Comparative Features
TFM = trifluoromethyl
Biological Activity
N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine (commonly referred to as compound 1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a hydroxylamine functional group attached to an ethylene bridge and a trifluoromethyl-substituted phenyl moiety. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Pathways : Some derivatives have shown inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .
- Regulation of Gene Expression : Studies on related compounds suggest that they may influence transcription factors such as HNF 4α, which is involved in liver cancer progression .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound:
- Inhibition of Tumor Growth : In vivo studies have demonstrated that similar compounds can inhibit liver tumor growth by modulating pathways associated with apoptosis and cell proliferation. For instance, NHDC, a derivative, inhibited liver cancer cell lines (HepG2, Hep3B) growth through apoptosis induction and STAT3 pathway inhibition .
| Compound | Concentration (µM) | Effect on Tumor Cells |
|---|---|---|
| NHDC | 1 - 10.8 | Inhibited growth and induced apoptosis |
| Control | - | No significant effect |
Neuropharmacological Effects
Compounds with trifluoromethyl substitutions have been studied for their neuropharmacological effects:
- Cytotoxicity and DHT Inhibition : A related compound exhibited cytotoxicity at higher concentrations but showed potent inhibition of dihydrotestosterone (DHT) production at lower concentrations (IC50 = 1.44 ± 0.13 µM), suggesting potential applications in treating androgen-related conditions .
Case Studies
-
Liver Cancer Study :
- Objective : To evaluate the effect of NHDC on liver cancer cell lines.
- Findings : NHDC treatment led to significant growth inhibition and apoptosis induction in HepG2 cells.
- Mechanism : The effect was linked to enhanced expression of HNF 4α and inhibition of STAT3 signaling pathways.
- Neuroprotection Study :
Q & A
Basic: What synthetic strategies are optimal for preparing N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine?
Answer:
The synthesis typically involves multi-step routes, starting with condensation of 3,5-bis(trifluoromethyl)benzaldehyde with hydroxylamine derivatives to form the ethylidene-hydroxylamine backbone. Key steps include:
- Intermediate formation : Base-catalyzed condensation (e.g., using KOH/EtOH) to generate the imine intermediate .
- Reduction : Selective reduction of the imine to the amine using catalysts like Pd/C under hydrogen .
- Purification : Column chromatography or recrystallization to achieve high purity (>95%), confirmed via HPLC .
Critical considerations : Solvent choice (e.g., dichloromethane for solubility) and temperature control to avoid decomposition of trifluoromethyl groups .
Basic: How is structural characterization of this compound performed to confirm its identity?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the ethylidene group (~δ 7.5-8.5 ppm for aromatic protons, δ 3.5-4.5 ppm for amine protons) .
- FT-IR : Confirm hydroxylamine (N-O stretch ~930 cm⁻¹) and trifluoromethyl (C-F stretch ~1150-1250 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine atoms .
- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm the ethylidene-hydroxylamine geometry .
Advanced: How do electronic effects of trifluoromethyl groups influence receptor binding affinity in pharmacological studies?
Answer:
The strong electron-withdrawing nature of -CF₃ groups enhances:
- Lipophilicity : Improves membrane permeability, quantified via logP measurements (e.g., experimental logP ~3.2) .
- Receptor interactions : Stabilizes binding through dipole-dipole interactions with hydrophobic pockets (e.g., NK1R antagonism, as seen in related compounds) .
Methodology : - Docking simulations : Use software like AutoDock to model interactions with target receptors (e.g., NK1R).
- SAR studies : Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl to isolate electronic contributions .
Advanced: How can contradictory results in biological assays (e.g., IC₅₀ variability) be resolved?
Answer:
Contradictions often arise from assay conditions or impurity interference:
- Standardization : Use identical cell lines (e.g., HEK293 for NK1R) and buffer conditions (pH 7.4, 37°C) across studies .
- Analytical rigor : Confirm compound purity via LC-MS before assays; impurities <0.5% are critical for reproducibility .
- Positive controls : Include known NK1R antagonists (e.g., aprepitant) to validate assay sensitivity .
Advanced: What computational methods are effective for predicting metabolic stability of this compound?
Answer:
- In silico tools :
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor to identify susceptible sites (e.g., hydroxylamine oxidation).
- Quantum mechanics (QM) : Calculate activation energies for metabolic pathways (e.g., N-dealkylation) .
- Experimental validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) to compare with predictions .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Receptor binding assays : Radioligand displacement (e.g., [³H]-substance P for NK1R affinity) .
- Cytotoxicity screening : MTT assay on human primary cells (e.g., hepatocytes) to assess safety margins .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced: How can structural modifications improve aqueous solubility without compromising activity?
Answer:
- Pro-drug approaches : Introduce phosphate esters at the hydroxylamine group, cleaved in vivo by phosphatases .
- PEGylation : Attach polyethylene glycol (PEG) chains to the amine moiety, balancing solubility and membrane permeability .
- Co-crystallization : Use co-formers like cyclodextrins to enhance solubility while retaining crystallinity .
Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?
Answer:
- Degradation pathways :
- Protonation of the hydroxylamine group leads to hydrolysis, forming 3,5-bis(trifluoromethyl)benzaldehyde and hydroxylamine .
- Mitigation strategies :
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritation reported in analogs) .
- Ventilation : Use fume hoods due to potential release of HF during decomposition .
- Waste disposal : Neutralize with 10% NaOH before disposal to degrade reactive intermediates .
Advanced: How can enantiomeric purity be achieved and validated for chiral derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
